![molecular formula C7H10N2O B1315454 2-(Pyridin-4-yloxy)ethanamine CAS No. 259816-44-9](/img/structure/B1315454.png)
2-(Pyridin-4-yloxy)ethanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-4-yloxy)ethanamine” is represented by the linear formula C7H10N2O . The InChI code for this compound is 1S/C7H10N2O/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6,8H2 .Physical And Chemical Properties Analysis
The molecular weight of “2-(Pyridin-4-yloxy)ethanamine” is 138.17 . The compound is available in the form of a yellow solid .Scientific Research Applications
DNA Interaction and Cytotoxicity Studies
Copper(II) complexes with tridentate ligands, including 2-(pyridin-2-yl)-N-((pyridin-2-yl)methyl)ethanamine, have been synthesized and shown to possess significant DNA binding propensities and demonstrate nuclease activity. These complexes bind to calf thymus DNA, causing minor structural changes and showing higher DNA cleavage activity in the presence of reducing agents due to hydroxyl radicals. Interestingly, these complexes exhibit low toxicity to various cancer cell lines, with IC50 values ranging from 37 to 156 μM, suggesting potential applications in biochemistry and medicine for targeted DNA interactions and therapeutic interventions (Kumar et al., 2012).
Catalysis and Organic Synthesis
Palladium(II) complexes of (pyridyl)imine ligands have been explored as catalysts for the methoxycarbonylation of olefins, showcasing the ability of pyridine derivatives to act as ligands in catalytic processes. These complexes, including derivatives of 2-(pyridin-2-yl)methyleneamino)ethanol, are active in converting higher olefins to esters, highlighting their utility in industrial applications for producing chemicals and materials (Zulu et al., 2020).
Corrosion Inhibition
Cadmium(II) Schiff base complexes derived from ligands like 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine have been investigated for their corrosion inhibition properties on mild steel. These complexes exhibit potential as corrosion inhibitors, a crucial aspect in materials science and engineering for protecting metals and alloys in industrial applications (Das et al., 2017).
Asymmetric Catalysis
The catalytic enantioselective borane reduction of benzyl oximes to produce chiral amines, such as (S)-1-pyridin-3-yl-ethylamine, underscores the significance of pyridine derivatives in synthetic organic chemistry. This process highlights the application of pyridine-containing ligands in asymmetric synthesis, offering a pathway to produce optically active compounds important in pharmaceuticals and fine chemicals (Huang et al., 2010).
Safety and Hazards
Future Directions
“2-(Pyridin-4-yloxy)ethanamine” has potential applications in fields such as medicinal chemistry, neuroscience, and drug development. It’s worth noting that compounds containing pyrimidine as the core are known to exhibit diverse types of biological and pharmaceutical activities , which suggests that “2-(Pyridin-4-yloxy)ethanamine” could have a wide range of potential uses in the future.
properties
IUPAC Name |
2-pyridin-4-yloxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUKTUWMBAKSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478284 | |
Record name | 2-(Pyridin-4-yloxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yloxy)ethanamine | |
CAS RN |
259816-44-9 | |
Record name | 2-(Pyridin-4-yloxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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